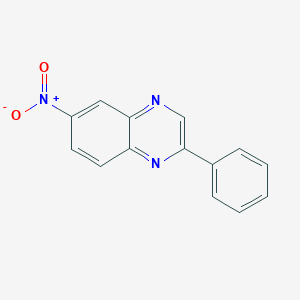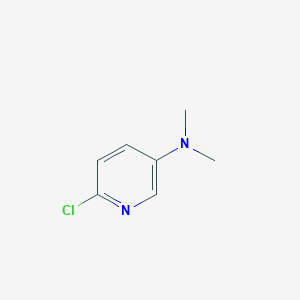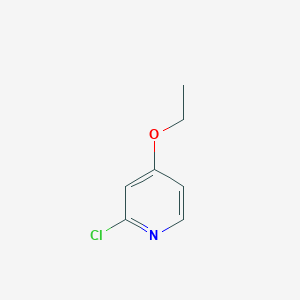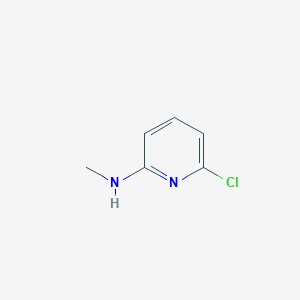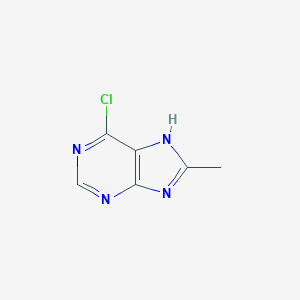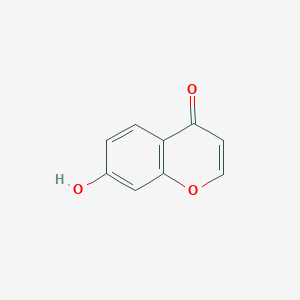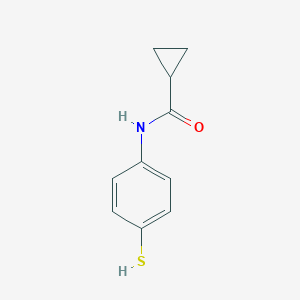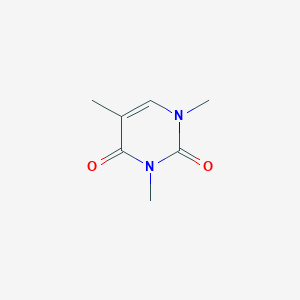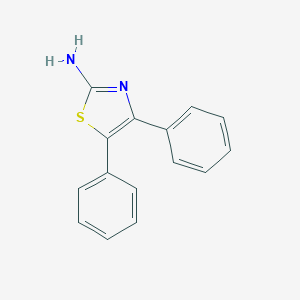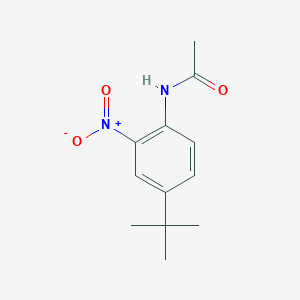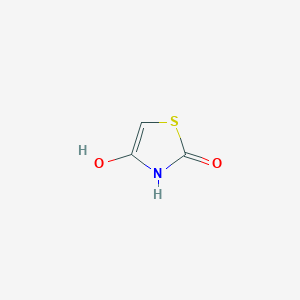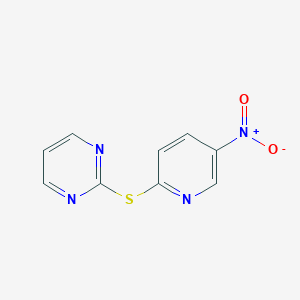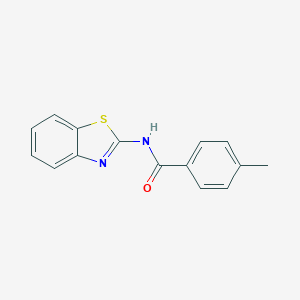
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential applications in various fields of science. BTA-1 belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide is not fully understood. However, it has been proposed that N-(1,3-benzothiazol-2-yl)-4-methylbenzamide exerts its biological activities by interacting with various cellular targets such as enzymes and receptors. For example, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to interact with the GABA-A receptor, which is a neurotransmitter receptor involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to induce apoptosis by activating caspase enzymes, which are involved in the breakdown of cellular components. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of proteins such as NF-κB, which are involved in the regulation of inflammation and immune response.
In bacteria, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane integrity, leading to the leakage of cellular contents and eventual cell death. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of enzymes such as DNA gyrase, which are involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its relatively simple synthesis method, low cost, and wide range of biological activities. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be easily synthesized in large quantities and purified by column chromatography. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biological activities, making it a versatile compound for use in various experiments.
The limitations of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its potential toxicity and lack of specificity. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to interact with various cellular targets, making it difficult to determine its specific mechanism of action.
Orientations Futures
For research on N-(1,3-benzothiazol-2-yl)-4-methylbenzamide include the investigation of its potential applications in other fields of science such as agriculture and environmental science. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antimicrobial activity, making it a potential candidate for use as a pesticide or herbicide. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antioxidant properties, which may have applications in the field of environmental science.
Further research is also needed to determine the specific mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide and its potential applications in the treatment of various diseases. The development of more specific analogs of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide may also be explored to enhance its biological activities and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide involves the condensation of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature under stirring conditions. The resulting product is then purified by column chromatography to obtain pure N-(1,3-benzothiazol-2-yl)-4-methylbenzamide. The chemical structure of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of science. In the field of medicine, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been investigated for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been studied for its potential applications in the field of microbiology. It has been found to exhibit antimicrobial activity against various pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to inhibit the growth of these bacteria by disrupting their cell membrane integrity.
Propriétés
Numéro CAS |
91506-66-0 |
|---|---|
Nom du produit |
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide |
Formule moléculaire |
C15H12N2OS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h2-9H,1H3,(H,16,17,18) |
Clé InChI |
WAWUISYKAPVPKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



